1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Description

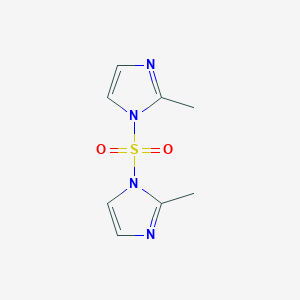

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFDBNIIOIXGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456650 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489471-87-6 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), a heterocyclic organic compound with potential applications in pharmaceutical and materials science. This document collates available data on its physicochemical properties, synthesis, and spectral characteristics. Due to the limited availability of experimental data for this specific compound, some information is predicted or inferred from structurally related molecules. This guide aims to serve as a foundational resource for researchers and developers interested in this compound and its derivatives.

Chemical Identity and Physical Properties

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a symmetrical molecule featuring a central sulfonyl group linking two 2-methylimidazole rings via their nitrogen atoms.[1]

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 489471-87-6 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₄O₂S | [2][5] |

| Molecular Weight | 226.26 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Solubility | Soluble in alcohol and ketone solvents; insoluble in water. | Supplier Data |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 481.4 °C (Predicted) | [6] |

| Density | 1.46 g/cm³ (Predicted) | - |

| pKa | 1.05 ± 0.69 (Predicted) | - |

| Purity | Typically >95% or >98% as commercially available.[2][5] | Supplier Data |

Synthesis and Reactivity

The primary route for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) involves the reaction of 2-methylimidazole with a sulfonylating agent.[1] A general protocol can be adapted from the synthesis of the parent compound, 1,1'-Sulfonyldiimidazole.

Experimental Protocol: Synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Materials:

-

2-methylimidazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous triethylamine (or another suitable base)

-

Anhydrous diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylimidazole (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a white crystalline solid.

Diagram 1: Synthetic Workflow

References

Technical Guide: Physicochemical Characteristics of CAS 489471-87-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound identified by CAS number 489471-87-6, also known as 1,1'-Sulfonylbis(2-methyl-1H-imidazole). Understanding these fundamental properties is critical for its application in research and development, particularly in its role as a pharmaceutical intermediate and a ligand in the formation of Metal-Organic Frameworks (MOFs).[1][2][3] The data and protocols presented herein are intended to support further investigation and application of this compound.

While 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is utilized in chemical synthesis, publicly available information regarding its specific biological activities or associated signaling pathways is limited. The broader class of imidazole-containing compounds is known to exhibit a wide range of biological activities.[4][5]

Physicochemical Data

The following tables summarize the key physicochemical properties of CAS 489471-87-6. These values are compiled from various chemical data sources and are supplemented with predicted values from computational models.

Table 1: General and Structural Properties

| Property | Value | Source |

| CAS Number | 489471-87-6 | N/A |

| IUPAC Name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | N/A |

| Synonyms | 2-Methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | [6][7] |

| Molecular Formula | C8H10N4O2S | [1][6][7] |

| Molecular Weight | 226.26 g/mol | [1][6][7] |

| Appearance | White crystalline powder | [1][6] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Method/Notes |

| Melting Point | 481.4°C at 760 mmHg | Predicted |

| Boiling Point | 481.4 ± 28.0 °C | Predicted |

| Density | 1.46 ± 0.1 g/cm³ | Predicted |

Table 3: Solubility and Partitioning Characteristics

| Property | Value | Method/Notes |

| Water Solubility | Predicted to be soluble to very soluble. One source indicates it is difficult to dissolve in water. | [1] |

| LogP (Octanol-Water Partition Coefficient) | Consensus Log Po/w: 0.47 | Average of multiple prediction methods |

| pKa (Acid Dissociation Constant) | 1.05 ± 0.69 | Predicted |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of a compound like CAS 489471-87-6. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Method: Capillary Tube Method

-

Sample Preparation: A small amount of the finely powdered dry substance is introduced into a capillary tube, which is sealed at one end. The tube is tapped to pack the sample to a height of approximately 3 mm.

-

Apparatus: A melting point apparatus with a heated block or a liquid bath and a calibrated thermometer is used.

-

Procedure: The capillary tube is placed in the apparatus. The temperature is raised at a rate of approximately 3 K/min. As the expected melting point is approached (within 10 K), the heating rate is reduced to a maximum of 1 K/min.

-

Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded to define the melting range.

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Method: Ebulliometer Method

-

Apparatus: An ebulliometer equipped with a condenser and a temperature measuring device (thermocouple or resistance thermometer) is used.

-

Procedure: The substance is placed in the ebulliometer. The liquid is heated, and the temperature of the vapor-liquid equilibrium is measured. The pressure is also recorded.

-

Correction: If the determination is not carried out at standard atmospheric pressure (101.325 kPa), the temperature reading is corrected using a pressure-temperature nomograph or the Sidney-Young equation.

Water Solubility Determination (OECD 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

Method: Flask Method (for solubilities > 10⁻² g/L)

-

Sample Preparation: An excess amount of the test substance is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a controlled temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24 hours). A preliminary test can determine the required equilibration time.

-

Phase Separation: The mixture is centrifuged or filtered to separate the solid phase from the aqueous solution.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The analysis is performed in duplicate.

n-Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The partition coefficient is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For LogP, these phases are n-octanol and water.

Method: Shake-Flask Method

-

Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Procedure: A known amount of the test substance is dissolved in either water-saturated n-octanol or octanol-saturated water. A volume of the other phase is added. The mixture is shaken until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Analysis: The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

pKa Determination (Potentiometric Titration)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.

Method: Potentiometric Titration

-

Sample Preparation: A precise amount of the substance is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Apparatus: A calibrated pH meter with an electrode and a burette for the titrant are used.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Visualizations

The following diagrams illustrate the experimental workflow for determining the physicochemical properties and the logical relationship of these properties in the context of drug development.

Caption: Workflow for determining key physicochemical properties.

Caption: Physicochemical properties' impact on pharmacokinetics.

References

- 1. chembk.com [chembk.com]

- 2. mof.alfa-chemistry.com [mof.alfa-chemistry.com]

- 3. 489471-87-6|1,1'-Sulfonylbis(2-methyl-1H-imidazole)|BLD Pharm [bldpharm.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Boc Sciences 9 - USA Chemical Suppliers [americanchemicalsuppliers.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Disclaimer: Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no publicly available information regarding the specific mechanism of action, biological activity, or therapeutic targets of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

This technical guide, therefore, provides a general overview of the potential mechanisms of action based on the well-documented biological activities of structurally related compounds, namely imidazole and sulfonamide derivatives. The information presented herein is intended for illustrative purposes to guide potential research directions and should not be construed as specific data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

Introduction to Imidazole and Sulfonamide Derivatives

Imidazole and its derivatives are a class of heterocyclic compounds that are integral to many biological processes and are found in numerous pharmaceuticals.[1][2] The imidazole ring is a versatile scaffold known to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]

Sulfonamides are a well-established class of compounds with diverse therapeutic applications, most notably as antimicrobial agents. More recently, sulfonamide-containing molecules have been investigated for their potential as anticancer agents, diuretics, and enzyme inhibitors.

The combination of an imidazole moiety with a sulfonamide group, as seen in 1,1'-Sulfonylbis(2-methyl-1H-imidazole), results in a hybrid structure with the potential for unique and potent biological activities. Research on related benzimidazole-sulfonyl derivatives has highlighted their promise as antibacterial, antifungal, and antiproliferative agents.[4][5]

Potential Mechanisms of Action

Based on the activities of related compounds, the potential mechanisms of action for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) can be hypothesized in several key therapeutic areas.

Antimicrobial Activity

Imidazole-containing compounds are known to exert their antimicrobial effects through various mechanisms.[1] One of the primary modes of action for antifungal imidazoles is the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

As antibacterial agents, imidazole derivatives may interfere with bacterial DNA replication, cell wall synthesis, or disrupt the cell membrane.[1] Sulfonamides, on the other hand, typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. Folic acid is a necessary precursor for the synthesis of nucleic acids and amino acids.

A hybrid molecule like 1,1'-Sulfonylbis(2-methyl-1H-imidazole) could potentially exhibit a dual mechanism of action or enhanced potency against a range of microbial pathogens.

Anticancer Activity

The anticancer potential of imidazole derivatives is attributed to their ability to interfere with key cellular processes in cancer cells.[1][6] These compounds can induce apoptosis (programmed cell death) by targeting enzymes involved in DNA replication and repair, leading to DNA damage.[1] Furthermore, some imidazole-containing molecules have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[6]

Sulfonamide-based compounds have also demonstrated anticancer activity through various mechanisms, including the inhibition of carbonic anhydrases, which are involved in tumor metabolism and pH regulation, and the inhibition of kinases, such as BRAF, which are crucial for cancer cell signaling.[7]

Enzyme Inhibition

The imidazole ring can act as a versatile ligand, coordinating with metal ions in the active sites of enzymes, thereby inhibiting their function.[8][9] This property has been exploited in the design of inhibitors for various enzymes, including metalloproteinases and carbonic anhydrases.

Illustrative Quantitative Data for Related Compounds

To provide context for the potential potency of imidazole-sulfonamide hybrids, the following table summarizes representative biological data for structurally related compounds from the literature. Note: This data is not for 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| Benzimidazole-Sulfonyl Derivative | Gram-positive & Gram-negative bacteria | MIC | 0.1 - 0.5 mg/mL | [4] |

| Imidazolone-Sulfonamide-Pyrimidine Hybrid | MCF-7 (Breast Cancer) | IC50 | 1.05 µM | [10] |

| Sulfonamide-Imidazole Hybrid | ALK5 Kinase | IC50 | 0.130 µM | [11] |

| Imidazolinone-based Sulfonamide | Carbonic Anhydrase I | Ki | 19.53 nM | [12] |

| Imidazolinone-based Sulfonamide | Acetylcholine Esterase | Ki | 11.68 nM | [12] |

General Experimental Protocols

The following are generalized experimental protocols that could be adapted to investigate the biological activity of a novel compound like 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Kinase Inhibition Assay

-

Assay Setup: The assay is typically performed in a microplate format containing the kinase, a specific substrate, and ATP.

-

Inhibitor Addition: The test compound is added at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.

-

Detection: The amount of product formed (e.g., phosphorylated substrate) is quantified using various methods, such as fluorescence, luminescence, or radioactivity.

-

Data Analysis: The IC50 value is determined by plotting the percentage of kinase activity against the inhibitor concentration.

Visualizations of Potential Mechanisms and Workflows

The following diagrams illustrate hypothetical pathways and workflows relevant to the study of imidazole-based compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 7. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Journal of Faculty of Pharmacy of Ankara University » Submission » IMIDAZOLINONE-BASED SULFONAMIDE DERIVATIVES: SYNTHESIS, CHARACTERIZATION, AND INHIBITORY PROPERTY AGAINST SOME METABOLIC ENZYMES [dergipark.org.tr]

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an organic compound featuring two 2-methylimidazole rings linked by a central sulfonyl group. This symmetrical molecule holds potential as a building block in medicinal chemistry and materials science, acting as a ligand or a precursor for more complex structures. Its utility is noted in the synthesis of pharmaceutical intermediates.[1] The presence of the sulfonyl group and the imidazole moieties suggests its potential role in coordination chemistry and as a reactive intermediate.

Synthesis

A common and direct method for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) involves the reaction of 2-methyl-1H-imidazole with sulfonyl chloride.[1] This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by the nitrogen of the imidazole ring.

Experimental Protocol: N-Sulfonylation of 2-methyl-1H-imidazole

This protocol is a generalized procedure based on standard N-sulfonylation methods.

Materials:

-

2-methyl-1H-imidazole

-

Sulfonyl chloride (SO₂Cl₂)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)

-

Water (deionized)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-1H-imidazole (2.2 equivalents) and a tertiary amine base (2.5 equivalents) in an anhydrous aprotic solvent.

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add sulfonyl chloride (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, to the cooled solution dropwise. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the complete addition of sulfonyl chloride, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Workup:

-

Quench the reaction by the careful addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Synthetic Workflow Diagram

References

A Comprehensive Technical Review of Sulfonylbisimidazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonylbisimidazole compounds, characterized by a sulfonyl group linking two imidazole rings, have emerged as a promising class of heterocyclic molecules in medicinal chemistry. This in-depth technical guide provides a comprehensive literature review of their synthesis, diverse biological activities, and potential as therapeutic agents. The unique structural features of the sulfonylbisimidazole core impart a range of physicochemical properties that make them attractive scaffolds for drug design. This review summarizes key quantitative data, details relevant experimental protocols, and visualizes the potential signaling pathways through which these compounds may exert their effects, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of Sulfonylbisimidazole Compounds

The synthesis of sulfonylbisimidazole compounds is primarily achieved through the reaction of an imidazole with a sulfuryl halide, typically sulfuryl chloride. This reaction proceeds via a nucleophilic attack of the imidazole nitrogen on the electrophilic sulfur atom of the sulfuryl chloride, leading to the displacement of the chloride ions and the formation of the sulfonylbisimidazole core.

Table 1: Key Synthetic Protocols for Sulfonylbisimidazole Derivatives

| Product | Starting Materials | Reagents and Solvents | Reaction Conditions | Yield | Reference |

| 1,1'-Sulfonyldiimidazole | Imidazole, Sulfuryl Chloride | Dichloromethane | 0°C to room temperature, 16 hours, under N2 atmosphere | 92% | [1] |

| Unsymmetrical Sulfonylureas | N,N'-Sulfuryldiimidazole, Amines/Anilines | Methyl triflate | Alkylation followed by nucleophilic displacement | High | [2] |

Experimental Protocol: Synthesis of 1,1'-Sulfonyldiimidazole[1]

This protocol details the synthesis of the parent compound, 1,1'-sulfonyldiimidazole.

Materials:

-

Imidazole

-

Sulfuryl chloride

-

Anhydrous dichloromethane

-

Isopropanol (for recrystallization)

Procedure:

-

A solution of imidazole (79.00 g, 1.17 mol, 4.75 eq) in 633 mL of anhydrous dichloromethane is prepared in a reaction vessel under a nitrogen atmosphere.

-

The solution is cooled to 0°C using an ice bath.

-

A solution of sulfuryl chloride (20.0 mL, 0.25 mol, 1.0 eq) in 119 mL of anhydrous dichloromethane is added via cannulae transfer to the imidazole solution.

-

The reaction mixture is allowed to warm to room temperature and stirred under a nitrogen atmosphere for 16 hours.

-

The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to yield a crude off-white solid.

-

The solid is recrystallized from 80 mL of refluxing isopropanol to yield N,N'-sulfuryldiimidazole as a colorless crystalline solid (44.97 g, 92% yield).

-

The final product is characterized by ¹H NMR and ¹³C NMR spectroscopy.

Biological Activities of Sulfonylbisimidazole Derivatives

Sulfonylbisimidazole derivatives have been investigated for a range of biological activities, demonstrating their potential as therapeutic agents. The imidazole moiety is a common feature in many biologically active compounds, and its combination with the sulfonyl group can lead to molecules with potent and selective effects.

Antimicrobial Activity

Several studies have explored the antibacterial and antifungal properties of compounds containing imidazole and sulfonamide functionalities. While specific data for sulfonylbisimidazoles is limited, the broader class of imidazole sulfonamides has shown promising activity against various pathogens.

Anticancer Activity

The anticancer potential of sulfonylbisimidazole and related sulfonamide derivatives is an area of active research. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell growth, survival, and metastasis.

Table 2: In Vitro Anticancer Activity of Selected Sulfonamide and Imidazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Sulfonamide Derivatives | Multiple Leukemia Cell Lines | IC50 | Varies (synergistic effects observed) | |

| Benzimidazole Derivative (AKT inhibitor-IV analogue) | HeLa (Cervical Cancer) | Cytotoxicity | Enhanced compared to parent compound | |

| Sulfonamide Methoxypyridine Derivatives | MCF-7 (Breast Cancer) | IC50 | 130 nM (for compound 22c) | |

| Sulfonamide Methoxypyridine Derivatives | HCT-116 (Colon Cancer) | IC50 | 20 nM (for compound 22c) | |

| Pyrimidine Derivative (ShhN inhibitor) | Cellular Assay | IC50 | 0.4 ± 0.1 µM (for compound 7_3d3) | [3] |

Experimental Protocols for Biological Assays

Standardized assays are crucial for evaluating the biological activity of newly synthesized compounds. The following are representative protocols for assessing the antimicrobial and anticancer effects of sulfonylbisimidazole derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the sulfonylbisimidazole compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways

Based on the biological activities of related sulfonamide and imidazole-containing compounds, several signaling pathways are proposed as potential targets for sulfonylbisimidazole derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several sulfonamide derivatives have been reported to inhibit this pathway.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by sulfonylbisimidazole compounds.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer.

References

Synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a valuable organic compound characterized by a sulfonyl group bridging two 2-methylimidazole rings. Its structural features make it a significant intermediate in various fields of chemical synthesis. In the pharmaceutical industry, it serves as a crucial building block for the synthesis of more complex drug molecules.[1] Additionally, it finds applications as a synthetic intermediate for dyes and photosensitive materials and as a complexing agent for metal oxides and ions.[1] This guide provides an in-depth overview of its synthesis pathway, including detailed experimental protocols and quantitative data, to support research and development in these areas. The compound is a white crystalline solid, soluble in alcohol and ketone solvents, but has low solubility in water.[1]

Core Synthesis Pathway

The primary and most common method for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) involves the reaction of 2-methyl-1H-imidazole with sulfuryl chloride (SO₂Cl₂).[1] This reaction is a sulfonation process where the sulfonyl group from sulfuryl chloride electrophilically attacks the nitrogen atom of the imidazole ring. The reaction typically proceeds under controlled conditions to ensure the formation of the desired bis-substituted product.

A closely related and well-documented procedure for the synthesis of the parent compound, 1,1'-Sulfonyldiimidazole, provides a strong basis for the synthesis of its 2-methylated analog. The reaction involves the dropwise addition of a solution of sulfuryl chloride to a solution of the imidazole derivative in a suitable solvent at a reduced temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a prolonged period to ensure complete reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole), based on analogous preparations of similar compounds.

| Parameter | Value | Notes |

| Reactant 1 | 2-methyl-1H-imidazole | |

| Reactant 2 | Sulfuryl Chloride (SO₂Cl₂) | |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | |

| Temperature | Initial: 0°C; Final: Room Temperature | The reaction is initiated at a lower temperature to control the exothermic nature of the reaction. |

| Reaction Time | 16 hours | Extended stirring is necessary to ensure the completion of the bis-substitution. |

| Product Yield | High (expected to be similar to the ~92% yield for 1,1'-Sulfonyldiimidazole) | Yield is dependent on precise control of reaction conditions and effective purification. |

| Purification Method | Recrystallization | Isopropanol is a suitable solvent for recrystallization. |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole). This protocol is adapted from a well-established procedure for the synthesis of 1,1'-Sulfonyldiimidazole.

Materials:

-

2-methyl-1H-imidazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Isopropanol

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for filtration and recrystallization

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-1H-imidazole (4.75 molar equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Sulfuryl Chloride: In a separate dropping funnel, prepare a solution of sulfuryl chloride (1.0 molar equivalent) in anhydrous dichloromethane. Add this solution dropwise to the cooled 2-methyl-1H-imidazole solution with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue to stir the mixture for 16 hours under the inert atmosphere.

-

Work-up: Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an off-white solid.

-

Purification: Recrystallize the crude solid from refluxing isopropanol to obtain pure 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a colorless crystalline solid.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis pathway of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

Caption: Reaction scheme for the synthesis of 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

References

The Advent of Sulfonylbisimidazole Reagents: A Technical Guide to their Discovery, Synthesis, and Application

For researchers, scientists, and professionals in drug development, the emergence of sulfonylbisimidazole reagents has provided a powerful tool for the construction of complex molecular architectures. This in-depth technical guide explores the origins, synthesis, and key applications of these versatile reagents, with a focus on N,N'-sulfuryldiimidazole, providing detailed experimental protocols and quantitative data to support practical laboratory work.

Discovery and Background: A Legacy of Imidazole-Based Activating Agents

The development of sulfonylbisimidazole reagents is intrinsically linked to the pioneering work of Heinz A. Staab in the 1950s on imidazole-based activating agents. His investigations into reagents like N,N'-carbonyldiimidazole (CDI) and N,N'-thionyldiimidazole revolutionized peptide synthesis and other acylation reactions by providing mild and highly selective methods for activating carboxylic acids. These reagents established the principle of using the imidazole moiety as a facile leaving group, a concept that would later be extended to the transfer of sulfonyl groups.

While a definitive seminal publication marking the "discovery" of N,N'-sulfuryldiimidazole (also known as 1,1'-sulfonyldiimidazole or N,N'-sulfonylbisimidazole) is not readily apparent in the chemical literature, its synthesis and application appear as a logical progression from Staab's foundational work. The first detailed synthetic procedures emerged, showcasing a straightforward and efficient method for its preparation, paving the way for its use as a sulfonyl group transfer agent.

Synthesis of N,N'-Sulfuryldiimidazole

The most common and efficient method for the synthesis of N,N'-sulfuryldiimidazole involves the reaction of imidazole with sulfuryl chloride. This reaction is typically carried out in an inert solvent under anhydrous conditions.

General Synthesis Workflow

The overall workflow for the synthesis of N,N'-sulfuryldiimidazole is depicted below.

Caption: General workflow for the synthesis of N,N'-sulfuryldiimidazole.

Detailed Experimental Protocol for N,N'-Sulfuryldiimidazole Synthesis.[1]

Materials:

-

Imidazole

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Anhydrous isopropanol

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazole (4.75 equivalents) in anhydrous dichloromethane is prepared in a reaction vessel equipped with a dropping funnel and a magnetic stirrer.

-

The solution is cooled to 0 °C using an ice bath.

-

A solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled imidazole solution over a period of time, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The resulting suspension is filtered to remove imidazole hydrochloride precipitate.

-

The filtrate is concentrated under reduced pressure to yield a solid residue.

-

The crude product is recrystallized from refluxing isopropanol to afford pure N,N'-sulfuryldiimidazole as a colorless crystalline solid.

Characterization Data.[1]

| Property | Value |

| Appearance | Colorless crystalline solid |

| Yield | ~92% |

| ¹H NMR (DMSO-d₆) | δ 8.51 (s, 1H), 7.92 (t, 1H), 7.25 (m, 1H) |

| ¹³C NMR (DMSO-d₆) | δ 138.14, 132.38, 118.93 |

Applications in Organic Synthesis: The Synthesis of Sulfonylureas

A primary and highly valuable application of N,N'-sulfuryldiimidazole is in the synthesis of unsymmetrical sulfonylureas.[1] Sulfonylureas are an important class of compounds with significant applications in medicine, particularly as oral antihyperglycemic agents for the treatment of type 2 diabetes.[2] The use of N,N'-sulfuryldiimidazole provides a convenient and efficient route to these molecules, especially for the preparation of sterically hindered derivatives.

General Reaction Scheme for Sulfonylurea Synthesis

The synthesis of unsymmetrical sulfonylureas using N,N'-sulfuryldiimidazole typically proceeds through a two-step, one-pot procedure.

Caption: General scheme for unsymmetrical sulfonylurea synthesis.

Detailed Experimental Protocol for the Synthesis of an Unsymmetrical Sulfonylurea.[2]

Materials:

-

N,N'-Sulfuryldiimidazole

-

A primary or secondary amine (Amine 1)

-

A primary amine (Amine 2)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve N,N'-sulfuryldiimidazole (1.0 equivalent) in an anhydrous solvent.

-

Add the first amine (Amine 1, 1.0 equivalent) to the solution and stir the reaction mixture at room temperature. The progress of the reaction to form the sulfamoylimidazole intermediate can be monitored by TLC or LC-MS.

-

Once the formation of the intermediate is complete, add the second amine (Amine 2, 1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically worked up by washing with aqueous acid (to remove unreacted amines and imidazole) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure unsymmetrical sulfonylurea.

Quantitative Data for Sulfonylurea Synthesis.[2]

The following table summarizes the yields for the synthesis of various unsymmetrical sulfonylureas using N,N'-sulfuryldiimidazole.

| Amine 1 (R¹R²NH) | Amine 2 (R³NH₂) | Product Yield (%) |

| Aniline | Benzylamine | 85 |

| 4-Fluoroaniline | Cyclohexylamine | 92 |

| Pyrrolidine | 4-Methoxybenzylamine | 78 |

| Diethylamine | Isopropylamine | 65 (using N,N'-sulfurylbis-2-methylimidazole) |

| p-Toluidine | tert-Butylamine | 88 |

Mechanism of Action in Sulfonylurea Synthesis

The reaction mechanism for the formation of sulfonylureas from N,N'-sulfuryldiimidazole involves a two-stage process.

Caption: Mechanism of unsymmetrical sulfonylurea formation.

In the first step, the initial amine (R¹R²NH) acts as a nucleophile and attacks the sulfur atom of N,N'-sulfuryldiimidazole. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating one imidazole molecule to form a reactive sulfamoylimidazole intermediate.

In the second step, the second amine (R³NH₂) attacks the sulfur atom of the sulfamoylimidazole intermediate. Again, a tetrahedral intermediate is formed, which subsequently eliminates the second imidazole molecule to yield the final unsymmetrical sulfonylurea product. The imidazole by-product can be easily removed during the aqueous work-up.

Conclusion and Future Outlook

Sulfonylbisimidazole reagents, particularly N,N'-sulfuryldiimidazole, represent a significant advancement in the field of organic synthesis. Building on the legacy of imidazole-based activating agents, they provide a mild, efficient, and versatile method for the transfer of sulfonyl groups. Their application in the synthesis of sulfonylureas has been particularly impactful in the field of medicinal chemistry.

Future research in this area may focus on the development of new sulfonylbisimidazole derivatives with tailored reactivity and selectivity. Furthermore, the exploration of their application in the synthesis of other sulfur-containing functional groups and their use in solid-phase synthesis and flow chemistry are promising avenues for further investigation. The principles established by the discovery and development of these reagents will undoubtedly continue to inspire the design of novel synthetic methodologies for years to come.

References

1,1'-Sulfonylbis(2-methyl-1H-imidazole) molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Subject: Physicochemical Properties of 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

This document provides core physicochemical data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole), a compound of interest in pharmaceutical and chemical synthesis.

Core Molecular Information

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an organic compound that serves as a key intermediate in various synthetic processes.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H10N4O2S | [1][2][3][4][5][6] |

| Molecular Weight | 226.26 g/mol | [1][2][4][5] |

| CAS Number | 489471-87-6 | [2][3][4] |

| Appearance | White crystalline powder | [2] |

Note: The molecular weight is also cited as 226.3 g/mol and 226.259 g/mol in some sources, representing minor rounding differences.[3][6]

Logical Relationship of Molecular Components

The molecular formula C8H10N4O2S indicates the elemental composition of the molecule. The logical relationship between the constituent parts—two 2-methyl-1H-imidazole rings linked by a sulfonyl group—is visualized below.

Caption: Molecular structure concept.

References

Methodological & Application

Application Notes and Protocols for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a sulfonyl-activated imidazole derivative that holds potential as a coupling reagent in peptide synthesis. While it is commercially available and noted as a pharmaceutical intermediate, detailed literature on its specific application in peptide bond formation is not extensively documented.[1] However, based on the well-established role of related N-sulfonyl imidazole and imidazolium salts in organic synthesis, a clear mechanism and protocol can be outlined.[2][3] These analogous reagents function by activating the carboxylic acid group of an N-protected amino acid, facilitating its coupling with the free amino group of another amino acid or peptide. This document provides a detailed guide to the proposed mechanism of action, application notes, and a general experimental protocol for the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in peptide synthesis.

Mechanism of Action

The primary role of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in peptide synthesis is to act as a carboxylic acid activating agent. The proposed mechanism, analogous to that of other N-sulfonyl imidazoliums, involves a two-step process:

-

Activation: The N-protected amino acid reacts with 1,1'-Sulfonylbis(2-methyl-1H-imidazole) to form a highly reactive mixed anhydride intermediate. This reaction is typically facilitated by the presence of a base.

-

Coupling: The activated amino acid is then susceptible to nucleophilic attack by the amino group of the incoming amino acid or peptide, leading to the formation of the desired peptide bond and the release of byproducts.

This mechanism is depicted in the following diagram:

References

Application Notes and Protocols for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a sulfonyl-activated imidazole derivative that serves as an effective coupling reagent for the formation of amide bonds. This class of reagents facilitates the condensation of a carboxylic acid and an amine by activating the carboxyl group, leading to the formation of a stable amide linkage. This is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. The use of imidazole-based coupling reagents can offer advantages in terms of reactivity and mild reaction conditions.

This document provides detailed protocols for the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in amide bond formation, including a general experimental procedure, a representative data summary, and a workflow diagram illustrating the reaction mechanism.

Principle of Action

The mechanism of amide bond formation using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is predicated on the activation of a carboxylic acid. The sulfonylbis(imidazole) reagent reacts with the carboxylic acid to form a highly reactive acyl-imidazolium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and releasing 2-methylimidazole and sulfur dioxide as byproducts. The reaction is typically carried out in an inert aprotic solvent and may be facilitated by the addition of a non-nucleophilic base to neutralize any acidic species generated during the reaction.

Data Presentation

The following table summarizes representative quantitative data for the coupling of various carboxylic acids and amines using 1,1'-Sulfonylbis(2-methyl-1H-imidazole). Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.

| Entry | Carboxylic Acid Substrate | Amine Substrate | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Benzoic Acid | Benzylamine | 4 | 25 | 92 | >98 |

| 2 | Acetic Acid | Aniline | 6 | 25 | 88 | >97 |

| 3 | N-Boc-Alanine | Glycine methyl ester | 5 | 0 to 25 | 85 | >95 |

| 4 | Phenylacetic Acid | Morpholine | 3 | 25 | 95 | >99 |

| 5 | 4-Methoxybenzoic Acid | Cyclohexylamine | 4 | 25 | 90 | >98 |

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol outlines a general procedure for the coupling of a carboxylic acid and an amine using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.2 eq)

-

1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., THF, DMF)

-

Inert gas atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and anhydrous dichloromethane.

-

Stir the solution at room temperature until the carboxylic acid is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.2 eq) to the cooled solution in one portion.

-

Stir the reaction mixture at 0 °C for 10-15 minutes to allow for the activation of the carboxylic acid.

-

Add the amine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and continue stirring for the time indicated by reaction monitoring (e.g., by TLC or LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.

Mandatory Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the synthesis of an amide using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as a coupling reagent.

Caption: General workflow for amide synthesis.

Proposed Signaling Pathway (Reaction Mechanism)

The diagram below outlines the proposed mechanism for the activation of a carboxylic acid and subsequent amidation using 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

Caption: Proposed reaction mechanism.

Application Notes and Protocols: Synthesis of Esters using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as an Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, agrochemicals, and materials. The activation of carboxylic acids is a key step in facilitating this reaction, particularly under mild conditions. 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an organic compound that can serve as an effective activating agent for the synthesis of esters from carboxylic acids and alcohols.[1] This document provides detailed application notes and a general protocol for its use.

The use of sulfonylbis(imidazole) derivatives offers a convenient method for activating carboxylic acids, proceeding through a highly reactive mixed carboxylic-sulfonic anhydride intermediate. This method is analogous to the use of other N-sulfonyl imidazoliums as coupling reagents.[2] The byproducts of the reaction, imidazole and sulfate salts, are generally water-soluble, facilitating purification of the desired ester.

Reaction Principle

The activation of a carboxylic acid with 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is proposed to proceed via the formation of a reactive mixed anhydride. The sulfonylbis(imidazole) reagent is first synthesized from 2-methyl-1H-imidazole and sulfonyl chloride.[3] This activator then reacts with a carboxylic acid to form a 2-methyl-1H-imidazole-1-sulfonyl carboxylate, a highly activated intermediate. Subsequent nucleophilic attack by an alcohol on this intermediate yields the corresponding ester, releasing 2-methyl-1H-imidazole and a sulfonate salt as byproducts.

Advantages of using 1,1'-Sulfonylbis(2-methyl-1H-imidazole)

-

Mild Reaction Conditions: The activation and subsequent esterification can often be carried out at or below room temperature, making it suitable for sensitive substrates.

-

High Reactivity: The formation of the mixed anhydride intermediate significantly enhances the electrophilicity of the carboxyl group, promoting efficient esterification.

-

Simplified Purification: The byproducts are typically water-soluble, allowing for straightforward extractive workup.

-

Good Functional Group Tolerance: This method is expected to be compatible with a wide range of functional groups.

Experimental Protocols

General Protocol for the Synthesis of Esters

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol using 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as an activator. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Materials:

-

Carboxylic acid

-

Alcohol

-

1,1'-Sulfonylbis(2-methyl-1H-imidazole)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Tertiary amine base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, but recommended)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Activation of the Carboxylic Acid:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.1 equiv).

-

Dissolve the solids in an anhydrous aprotic solvent (e.g., DCM, 0.1-0.5 M).

-

If the carboxylic acid salt is used, or to neutralize any acidic impurities, add a tertiary amine base (1.1 equiv).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

-

Esterification:

-

Cool the reaction mixture back to 0 °C.

-

Add the alcohol (1.2 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM, 3 x 20 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure ester.

-

Data Presentation

Due to the limited availability of specific data for 1,1'-Sulfonylbis(2-methyl-1H-imidazole) as an activator, the following table presents representative data for the esterification of various carboxylic acids with alcohols using analogous N-sulfonylimidazolium activators. These values should be considered as a general guide and may vary for the specific reagent.

| Entry | Carboxylic Acid | Alcohol | Product | Yield (%) |

| 1 | Benzoic Acid | Ethanol | Ethyl benzoate | >90 |

| 2 | Acetic Acid | Benzyl Alcohol | Benzyl acetate | >90 |

| 3 | Phenylacetic Acid | Methanol | Methyl phenylacetate | >95 |

| 4 | Cyclohexanecarboxylic Acid | Isopropanol | Isopropyl cyclohexanecarboxylate | >85 |

| 5 | N-Boc-glycine | Benzyl Alcohol | N-Boc-glycine benzyl ester | >90 |

Table 1: Representative Yields for Ester Synthesis using N-Sulfonylimidazolium Activators. Yields are based on published data for analogous activating agents and are for illustrative purposes.

Mandatory Visualizations

Proposed Reaction Mechanism

Caption: Proposed mechanism for ester synthesis.

Experimental Workflow

Caption: General experimental workflow for ester synthesis.

Safety Information

-

1,1'-Sulfonylbis(2-methyl-1H-imidazole) should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reagent may be moisture-sensitive; store in a cool, dry place under an inert atmosphere.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a promising activating agent for the synthesis of esters from carboxylic acids and alcohols. The mild reaction conditions and the formation of easily removable byproducts make it an attractive alternative to other coupling reagents. The provided general protocol serves as a starting point for the development of specific esterification procedures. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully exploit the potential of this reagent in organic synthesis and drug development.

References

- 1. 1,1'-Sulfonylbis(1H-imidazole) | Chemical Properties, Uses, Safety Data & Reliable Supplier China [quinoline-thiophene.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the Synthesis of Functionalized MOF Linkers

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. The tunability of these linkers is a cornerstone of MOF design, allowing for the precise control of pore size, surface area, and chemical functionality. This has led to their extensive investigation for applications in gas storage, separation, catalysis, and notably, in drug delivery. The incorporation of specific functional groups, such as amides, into the linker backbone can enhance the stability of the MOF structure and provide specific interaction sites for therapeutic agents.

The synthesis of such functionalized linkers often requires the formation of robust covalent bonds, like amides, under mild conditions. 1,1'-Sulfonylbis(2-methyl-1H-imidazole) is an imidazole-based reagent that, analogous to the well-known coupling agent 1,1'-carbonyldiimidazole (CDI), is proposed to act as an efficient activating agent for carboxylic acids.[1][2] This activation facilitates the nucleophilic attack by an amine to form a stable amide bond, a critical step in the synthesis of custom-designed MOF linkers. The primary advantage of using such reagents is the clean reaction profile, which typically yields imidazole and sulfur dioxide as byproducts, simplifying the purification of the final product.[1]

This document provides a detailed protocol for the proposed application of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the synthesis of an amide-functionalized MOF linker and the subsequent formation of a MOF.

Proposed Application: Synthesis of an Amide-Functionalized Dicarboxylate Linker

A common strategy in MOF linker design is to modify existing rigid structures, such as terephthalic acid, with functional moieties. The protocol herein describes a hypothetical synthesis of 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid, a dicarboxylate linker containing two amide bonds. This linker is designed to be incorporated into MOF structures for potential applications in targeted drug delivery, where the amide groups can offer hydrogen bonding sites for drug molecules.

Reaction Scheme:

The synthesis is a two-step process:

-

Activation: Terephthalic acid is activated by 1,1'-Sulfonylbis(2-methyl-1H-imidazole).

-

Coupling: The activated intermediate reacts with 4-aminobenzoic acid to form the final amide-linked dicarboxylate linker.

Data Presentation

The following tables summarize the expected quantitative data for the synthesized linker and a representative MOF constructed from it.

Table 1: Physicochemical Properties of the Synthesized Linker

| Parameter | Expected Value |

| Linker Name | 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid |

| Molecular Formula | C₂₂H₁₆N₂O₆ |

| Molecular Weight | 416.38 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by NMR/HPLC) | >95% |

| Melting Point | >300 °C (decomposes) |

Table 2: Representative Properties of a MOF Synthesized with the Amide-Functionalized Linker

| Parameter | Representative Value Range |

| MOF Designation | M-Amide-BDC (M = Metal, e.g., Zn, Cu) |

| BET Surface Area | 800 - 1500 m²/g |

| Pore Volume | 0.4 - 0.7 cm³/g |

| Pore Size | 8 - 15 Å |

| Thermal Stability (TGA) | Up to 350 °C |

Experimental Protocols

Protocol 1: Synthesis of 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid Linker

Materials:

-

Terephthalic acid

-

1,1'-Sulfonylbis(2-methyl-1H-imidazole)

-

4-aminobenzoic acid

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Deionized water

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

Activation of Carboxylic Acid:

-

In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve terephthalic acid (1.0 eq) in anhydrous THF.

-

Add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (2.1 eq) portion-wise to the solution at room temperature.

-

Stir the mixture for 2-3 hours. The formation of the activated acyl-imidazole intermediate can be monitored by the evolution of sulfur dioxide gas (ensure proper ventilation).

-

-

Amide Coupling:

-

In a separate flask, dissolve 4-aminobenzoic acid (2.2 eq) in anhydrous DMF.

-

Slowly add the solution of the activated terephthalic acid to the 4-aminobenzoic acid solution at room temperature.

-

Stir the reaction mixture at room temperature for 24 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a beaker containing deionized water to precipitate the product.

-

Acidify the aqueous suspension to pH 2-3 with 1 M HCl to ensure complete protonation of the carboxylate groups.

-

Stir for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid with copious amounts of deionized water, followed by a small amount of cold ethanol to remove residual DMF and unreacted starting materials.

-

Dry the purified linker in a vacuum oven at 80 °C for 12 hours.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.

-

Protocol 2: Solvothermal Synthesis of a MOF using the Amide-Functionalized Linker

Materials:

-

Synthesized 4,4'-(terephthaloylbis(azanediyl))dibenzoic acid linker

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a glass vial, dissolve the synthesized linker (1.0 eq) and the chosen metal salt (1.0 - 2.0 eq, depending on the desired stoichiometry) in DMF.

-

Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

-

Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and maintain for 24-72 hours.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystalline product by filtration or decantation.

-

Wash the crystals with fresh DMF followed by ethanol to remove unreacted starting materials and solvent molecules from the pores.

-

Activate the MOF by solvent exchange with a volatile solvent (e.g., methanol or acetone) followed by heating under vacuum to remove all guest molecules. The activated MOF is then ready for characterization and application studies.

Visualizations

Caption: Proposed reaction pathway for amide-linker synthesis.

Caption: Experimental workflow from linker synthesis to activated MOF.

Caption: Impact of linker functionalization on MOF drug delivery.

References

Application Notes and Protocols for Utilizing 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the Synthesis of Protein Degrader Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovation. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker connecting the POI-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex. The incorporation of diverse chemical functionalities within the linker can modulate the physicochemical properties and biological activity of the PROTAC.

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a highly efficient and versatile reagent for the synthesis of sulfonamide- and sulfamide-containing building blocks for protein degraders. As a sulfuryl transfer agent, it offers a convenient method for introducing the sulfonyl (-SO₂-) moiety, which can enhance aqueous solubility and introduce specific conformational constraints within the linker, potentially improving ternary complex formation and overall degrader performance. These application notes provide detailed protocols and conceptual frameworks for the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the construction of PROTACs.

Chemical Properties

| Property | Value |

| IUPAC Name | 1,1'-sulfonylbis(2-methyl-1H-imidazole) |

| CAS Number | 489471-87-6 |

| Molecular Formula | C₈H₁₀N₄O₂S |

| Molecular Weight | 226.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble in aprotic polar solvents (e.g., DMF, DMSO, THF) |

Applications in Protein Degrader Synthesis

1,1'-Sulfonylbis(2-methyl-1H-imidazole) serves as a key reagent for the synthesis of sulfonamides and sulfamides, which can be incorporated into PROTAC linkers. The primary application involves the reaction of this reagent with primary or secondary amines to form stable sulfonamide bonds.

Key Applications Include:

-

Synthesis of sulfonamide-containing linkers: Reaction with bifunctional linkers containing an amine group to introduce a sulfonyl moiety.

-

Direct conjugation to amine-containing ligands: Functionalization of E3 ligase ligands or POI ligands that possess a suitable amine handle.

-

Formation of sulfamides: Reaction with two equivalents of an amine or sequential reaction with two different amines to create a sulfamide bridge within the linker.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide-Containing Linker Precursor

This protocol describes the reaction of an amine-containing building block with 1,1'-Sulfonylbis(2-methyl-1H-imidazole) to yield a sulfonamide.

Materials:

-

Amine-containing starting material (e.g., Boc-NH-(CH₂)n-NH₂)

-

1,1'-Sulfonylbis(2-methyl-1H-imidazole)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amine-containing starting material (1.0 eq) in the chosen anhydrous solvent (0.1-0.5 M), add 1,1'-Sulfonylbis(2-methyl-1H-imidazole) (1.1 eq).

-

Stir the reaction mixture under an inert atmosphere at room temperature for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.

| Starting Amine | Product | Solvent | Time (h) | Yield (%) | Purity (%) |

| N-Boc-1,4-diaminobutane | N-(4-(Boc-amino)butyl)sulfonamide | THF | 12 | 85 | >95 |

| 4-(Aminomethyl)piperidine | 1-(Sulfonyl)piperidin-4-yl)methanamine | DCM | 8 | 90 | >97 |

| 2-(2-Aminoethoxy)ethanol | 2-(2-Sulfonamidoethoxy)ethanol | DMF | 16 | 82 | >95 |

Protocol 2: Western Blotting for Target Protein Degradation

This protocol outlines the procedure to assess the degradation of a target protein in a cellular context following treatment with a synthesized PROTAC.

Materials:

-

Cell line expressing the target protein of interest (POI)

-

Cell culture medium and supplements

-

Synthesized PROTAC

-

DMSO (for stock solution)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the synthesized PROTAC in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treat the cells with varying concentrations of the PROTAC for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane and perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

-

Quantify the band intensities to determine the extent of protein degradation.

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Caption: PROTAC synthesis and evaluation workflow.

Conclusion